3,5-diiodo-2-methoxybenzoic acid

Neglected Tropical Diseases Enzymology Drug Discovery

Drug discovery programs targeting onchocerciasis require validated negative controls for OvCHT1 chitinase inhibition assays. Non-specific halogenated analogs introduce confounding activities, compromising SAR interpretation. 3,5-Diiodo-2-methoxybenzoic acid (CAS 19094-55-4) provides the definitive solution-its documented lack of both OvCHT1 inhibitory and protonophoric activities ensures assay specificity for O. volvulus L3 larval molting studies. • Validated negative control: no OvCHT1 inhibition or protonophoric activity • Synthetic building block for sub-μM OvCHT1 inhibitor SAR exploration • High lipophilicity (calc. logP ~3.3-4.3) for membrane partitioning studies • Dual-iodine reference standard for ICP-MS method calibration

Molecular Formula C8H6I2O3
Molecular Weight 403.94 g/mol
CAS No. 19094-55-4
Cat. No. B14165722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-diiodo-2-methoxybenzoic acid
CAS19094-55-4
Molecular FormulaC8H6I2O3
Molecular Weight403.94 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1I)I)C(=O)O
InChIInChI=1S/C8H6I2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12)
InChIKeyHLZOAFKJWZBDPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diiodo-2-methoxybenzoic Acid: Halogenated Building Block


3,5-Diiodo-2-methoxybenzoic acid (CAS 19094-55-4) is a halogenated derivative of o-anisic acid, characterized by the presence of two iodine atoms at the 3- and 5-positions of the aromatic ring [1]. This substitution pattern confers unique chemical properties, notably high lipophilicity (calculated logP ~3.3-4.3) and a molecular weight of 403.94 g/mol [1], which distinguish it from non-iodinated or mono-iodinated analogs. Its primary scientific value lies not as a potent bioactive molecule itself, but as a specific chemical tool in mechanistic studies, where its lack of activity against certain targets is a critical control, and as a versatile synthetic building block for generating more complex, functionalized molecules [2].

Specificity of 3,5-Diiodo-2-methoxybenzoic Acid


Generic substitution with other halogenated benzoic acids, such as 3,5-diiodobenzoic acid (CAS 19094-48-5) or 5-iodo-2-methoxybenzoic acid (CAS 2786-00-7), is not scientifically valid due to the compound's specific and intentional inactivity in certain biological systems. For instance, 3,5-diiodo-2-methoxybenzoic acid has been specifically employed as a negative control in studies of O. volvulus chitinase (OvCHT1) inhibition because it lacks both chitinase inhibitory and protonophoric activities [1]. Using an analog that possesses even weak activity against these targets would compromise the experimental design, leading to false-positive or misinterpreted results. Furthermore, its dual iodine atoms contribute to a unique lipophilicity profile (logP ~3.3-4.3) that is critical for its function as a synthetic intermediate, as this property significantly influences its reactivity and solubility in subsequent chemical transformations compared to less lipophilic analogs [2].

3,5-Diiodo-2-methoxybenzoic Acid: Quantitative Evidence


Negative Control for OvCHT1 Inhibition

In a study mapping the structure-activity relationship of closantel analogs, 3,5-diiodo-2-methoxybenzoic acid (compound 6b) was characterized as having no inhibitory activity against O. volvulus chitinase (OvCHT1) and no protonophoric activity [1]. This intentional lack of activity was quantified by its complete failure to inhibit the molting of O. volvulus L3 larvae, in direct contrast to the positive control closantel and other active analogs in the series [1].

Neglected Tropical Diseases Enzymology Drug Discovery

Enhanced Lipophilicity vs. Analogs

The presence of two iodine atoms and a methoxy group on the benzoic acid scaffold results in a calculated partition coefficient (LogP) of 3.33-4.3 for 3,5-diiodo-2-methoxybenzoic acid [1]. This value is significantly higher than that of its non-iodinated analog, 2-methoxybenzoic acid (o-anisic acid, LogP ~1.2), and even its mono-iodinated analog, 5-iodo-2-methoxybenzoic acid (calculated LogP ~2.5), which has only one iodine atom .

Medicinal Chemistry Physical Chemistry ADME Properties

Synthetic Building Block for Bioactive Analogs

3,5-Diiodo-2-methoxybenzoic acid serves as a key synthetic intermediate. It was used to prepare a series of closantel analogs (compounds 3b, 3d, 3i, and 4b) that exhibited a range of OvCHT1 inhibitory potencies [1]. For example, compound 3b (R1 = OMe) demonstrated an IC50 of 1.28 ± 0.19 μM, while compound 3i (R1 = OMe, R4 = Cl) showed an IC50 of 1.06 ± 0.08 μM [1].

Organic Synthesis Medicinal Chemistry Chemical Biology

Applications of 3,5-Diiodo-2-methoxybenzoic Acid


Negative Control in OvCHT1 & Molting Assays

In in vitro assays studying the molting process of O. volvulus L3 larvae, 3,5-diiodo-2-methoxybenzoic acid is the preferred negative control compound. Its documented inability to inhibit OvCHT1 or act as a protonophore ensures that any observed reduction in molting by test compounds is due to on-target or specific mechanisms, not a general artifact of the chemical scaffold [1]. This application is critical for drug discovery programs targeting onchocerciasis.

Building Block for Chitinase Inhibitors

This compound is a well-characterized starting material for the synthesis of more potent and selective OvCHT1 inhibitors. It has been used to generate a series of analogs, including those with sub-micromolar IC50 values against the target enzyme [1]. Its procurement is essential for medicinal chemistry laboratories engaged in the structure-activity relationship (SAR) exploration of halogenated salicylamide derivatives.

Highly Lipophilic Probe for Physicochemical Studies

With a calculated LogP significantly higher than its non-iodinated and mono-iodinated analogs [1][2], 3,5-diiodo-2-methoxybenzoic acid is a valuable tool for studying the effect of high lipophilicity on phenomena such as membrane partitioning, solubility, and non-specific binding in biological systems. Its use can help deconvolute the contribution of lipophilicity from other molecular properties in a given assay.

Reference Standard for Iodine Detection

The high and defined iodine content of 3,5-diiodo-2-methoxybenzoic acid (two iodine atoms per molecule) makes it a suitable reference standard for developing and calibrating analytical methods for iodine detection or quantification, such as in inductively coupled plasma mass spectrometry (ICP-MS) or specific colorimetric assays [3].

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